Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-

Pharmaceutical impurity profiling SGLT2 inhibitor synthesis Reference standard characterization

Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- (CAS 1260424-47-2) is a halogenated aromatic alcohol within the substituted benzenemethanol class, defined by a bromine atom at the ortho position and a 4-ethylphenylmethyl group at the para position relative to the hydroxymethyl carbon. With a molecular formula of C₁₆H₁₇BrO and a molecular weight of 305.21 g/mol, this compound serves as a designated impurity reference standard for the SGLT2 inhibitor tofogliflozin, making its identity and purity critical for pharmaceutical quality control and regulatory submissions.

Molecular Formula C16H17BrO
Molecular Weight 305.21 g/mol
Cat. No. B12340198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-
Molecular FormulaC16H17BrO
Molecular Weight305.21 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC2=CC(=C(C=C2)CO)Br
InChIInChI=1S/C16H17BrO/c1-2-12-3-5-13(6-4-12)9-14-7-8-15(11-18)16(17)10-14/h3-8,10,18H,2,9,11H2,1H3
InChIKeyUIDSXRJUKUIFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-: Core Identity, Physicochemical Profile, and Procurement Baseline


Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- (CAS 1260424-47-2) is a halogenated aromatic alcohol within the substituted benzenemethanol class, defined by a bromine atom at the ortho position and a 4-ethylphenylmethyl group at the para position relative to the hydroxymethyl carbon . With a molecular formula of C₁₆H₁₇BrO and a molecular weight of 305.21 g/mol, this compound serves as a designated impurity reference standard for the SGLT2 inhibitor tofogliflozin, making its identity and purity critical for pharmaceutical quality control and regulatory submissions [1]. Suppliers list catalog numbers under 98% purity specifications, positioning it as a specialized research chemical rather than a bulk commodity intermediate .

Procurement Risk: Why Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- Cannot Be Replaced by Generic Substituted Benzyl Alcohols


Simple bromobenzyl alcohols (e.g., 4-bromobenzyl alcohol, 2-bromobenzyl alcohol) lack the 4-ethylbenzyl substituent that confers the exact molecular shape and hydrophobic surface required for co-elution or co-crystallization with tofogliflozin during impurity profiling [1]. Even closely related analogs such as (2-bromophenyl)(4-ethylphenyl)methanol (C₁₅H₁₅BrO, MW 291.19) differ in carbon count, molecular weight, and chromatographic retention, making them unsuitable as surrogate reference standards in validated HPLC methods . The specific substitution pattern—ortho-bromo, para-(4-ethylbenzyl)—is structurally locked to the tofogliflozin synthetic pathway via Suzuki coupling of 4-ethylphenylboronic acid with a brominated benzyl intermediate [2]. Procurement of a non-identical analog would compromise method specificity, invalidate system suitability criteria, and risk regulatory rejection in ANDA/DMF submissions.

Quantitative Differentiation Evidence for Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- Against Closest Analogs


Molecular Weight and Formula Specificity Differentiates from (2-Bromophenyl)(4-ethylphenyl)methanol

The target compound (C₁₆H₁₇BrO, MW 305.21) is distinguishable from the structurally similar (2-bromophenyl)(4-ethylphenyl)methanol (C₁₅H₁₅BrO, MW 291.19) by an additional methylene bridge in the benzylic position, resulting in a mass difference of 14.02 Da . This difference is critical for mass spectrometric detection and chromatographic separation in impurity methods for tofogliflozin.

Pharmaceutical impurity profiling SGLT2 inhibitor synthesis Reference standard characterization

Purity Specification Supports Direct Use as Tofogliflozin Impurity Reference Standard

The compound is supplied at a certified purity of 98% (HPLC) by specialty chemical vendors, enabling its direct use as a reference standard for tofogliflozin impurity quantification without further purification . In contrast, generic bromobenzyl alcohols are typically supplied at 95–97% purity and lack the batch-specific certificate of analysis (CoA) confirming identity by NMR, HRMS, and HPLC retention time relative to the tofogliflozin API peak .

Pharmaceutical quality control Reference standard ANDA submission

Structural Confirmation by NMR and HRMS Validates Identity for Regulatory DMF Submissions

The compound's structure has been confirmed by ¹H NMR and HRMS in the context of the tofogliflozin synthetic pathway, with diagnostic signals including benzylic protons at δ 4.47–4.49 ppm and aromatic protons consistent with the 2-bromo-4-substituted pattern [1]. The HRMS (EI) measured mass of the related diol intermediate (C₈H₉BrO₂) was 215.9787, within 0.5 ppm of the calculated value, demonstrating the analytical rigor applied to this compound class [1]. Generic bromobenzyl alcohols lack published characterization data tied to the tofogliflozin impurity network.

Structural elucidation DMF submission Impurity qualification

Role as a Key Structural Fragment in the Tofogliflozin Synthetic Pathway

The compound embodies the exact 2-bromo-4-(4-ethylbenzyl) substitution pattern that arises from the Suzuki coupling of 4-ethylphenylboronic acid with a brominated benzyl intermediate in the scalable synthesis of tofogliflozin [1]. This pathway-specific structural identity means that no other commercially available benzyl alcohol carries the same combination of a bromine leaving group precursor and the 4-ethylbenzyl pharmacophoric fragment in a single small-molecule reference standard.

SGLT2 inhibitor synthesis Suzuki coupling Process chemistry

Validated Application Scenarios for Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- Based on Quantitative Evidence


Tofogliflozin Impurity Profiling and Batch Release Testing

As a certified tofogliflozin impurity reference standard (Catalogue No. PA 20 4051000), this compound is used to spike API samples at the 0.10–0.15% threshold for HPLC-UV method validation, system suitability testing, and routine batch release analysis [1]. Its 98% purity specification and CoA ensure that the measured impurity response factor is directly traceable to the tofogliflozin impurity profile required for ANDA submissions.

Process Development and Scale-Up Control for Tofogliflozin Synthesis

The compound serves as a reference marker for monitoring the Suzuki coupling efficiency between 4-ethylphenylboronic acid and the brominated benzyl intermediate in the multidecagram-scale synthesis of tofogliflozin described by Ohtake et al. (2016) [2]. Its availability as a characterized solid allows process chemists to track the formation or carryover of this specific structural fragment during reaction optimization and crystallization steps.

Forced Degradation and Stability Studies of Tofogliflozin Drug Product

Given that tofogliflozin undergoes oxidative metabolism at the ethylphenyl moiety and benzylic positions [3], this brominated benzyl alcohol analog is employed as a potential degradation product marker in ICH Q1A(R2) forced degradation studies (acid, base, oxidative, thermal, photolytic) to assess the stability-indicating capability of the HPLC method.

LC-MS/MS Method Development for Genotoxic Impurity Screening

The compound's distinct molecular ion ([M+H]⁺ m/z 305.05) and characteristic bromine isotope pattern (¹:¹ ratio for ⁷⁹Br:⁸¹Br) enable its use as a model analyte for developing sensitive LC-MS/MS methods aimed at detecting trace-level brominated impurities in tofogliflozin API, with limits of detection (LOD) typically validated at ≤0.05% relative to the drug substance peak [1].

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